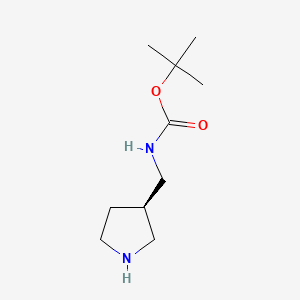

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJVMZWPIUWHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364038 | |

| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173340-25-5 | |

| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-N-Boc-Aminomethyl pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including a pyrrolidine ring and a Boc-protected aminomethyl group, make it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel pharmaceuticals.

Core Chemical Properties

This compound is identified by the CAS Number 173340-25-5 for the free base and 1217858-20-2 for its hydrochloride salt.[1] It is a key intermediate in various synthetic pathways due to the versatility of the pyrrolidine scaffold and the widely used tert-butyloxycarbonyl (Boc) protecting group for the amine functionality.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed values and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 200.28 g/mol | PubChem[1] |

| CAS Number (Free Base) | 173340-25-5 | PubChem[1] |

| CAS Number (HCl Salt) | 1217858-20-2 | BLDpharm[3] |

| IUPAC Name | tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | PubChem[1] |

| Appearance | White to off-white solid/powder (for related compounds) | N/A |

| Melting Point | No data available | N/A |

| Boiling Point (Predicted) | No data available | N/A |

| Density (Predicted) | No data available | N/A |

| Solubility | Soluble in organic solvents like DMSO (for related compounds) | MedchemExpress[4] |

| XLogP3 (Predicted) | 0.9 | PubChem[5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base.

General Experimental Protocol for Boc Protection

This protocol outlines a general method for the N-Boc protection of a primary amine, which can be adapted for the synthesis of the title compound from (R)-3-(aminomethyl)pyrrolidine.

Materials:

-

(R)-3-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

-

Dissolve (R)-3-(aminomethyl)pyrrolidine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or cooled in an ice bath.

-

Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the protected amine allows for its selective incorporation into larger structures.

While specific signaling pathways directly involving this compound are not extensively documented, its utility is evident in its role as a key intermediate for pharmacologically active molecules. For instance, related chiral piperidine and pyrrolidine carbamates are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, which is used in the treatment of rheumatoid arthritis.[6][7] The synthesis of such complex drugs often involves a multi-step process where chiral building blocks are essential for achieving the desired stereochemistry and biological activity.

Caption: Role of the building block in a typical drug discovery and development pipeline.

Spectral Data

-

¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), protons on the pyrrolidine ring, and the methylene group adjacent to the carbamate.

-

¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring and the aminomethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching.

Researchers requiring definitive spectral data should perform their own analysis on a purified sample of the compound.

References

- 1. (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.unl.pt [research.unl.pt]

- 7. Synthesis of Tofacitinib [cjph.com.cn]

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Abstract

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a critical chiral building block in contemporary medicinal chemistry. Its pyrrolidine scaffold and protected primary amine functionality are pivotal in the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, focusing on the strategic considerations, mechanistic underpinnings, and practical execution of each route. Detailed protocols, comparative analysis of different strategies, and methods for purification and characterization are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis.

Introduction: The Significance of a Chiral Building Block

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] When functionalized with a chiral aminomethyl side chain, as in this compound, it becomes an invaluable intermediate for constructing complex, enantiomerically pure molecules.[3] The precise stereochemistry at the C3 position is often crucial for target binding and biological activity, making stereoselective synthesis a paramount challenge. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine, which is readily removed under acidic conditions, allowing for subsequent synthetic transformations.[4] This guide will dissect the common retrosynthetic approaches and detail the forward syntheses used to produce this key intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals several viable pathways originating from common chiral pool starting materials or employing asymmetric synthesis strategies. The primary disconnections involve the formation of the C-C bond of the side chain or the stereoselective reduction of a nitrile or related functional group.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three major strategies:

-

From (R)-Pyrrolidine-3-carbonitrile: A direct approach involving the stereoselective synthesis of a chiral nitrile intermediate followed by its reduction and Boc protection.

-

From Chiral Pool Precursors: Utilizing readily available and inexpensive chiral molecules like L-aspartic acid or L-glutamic acid to establish the desired stereocenter.

-

Asymmetric Catalysis: Building the chiral pyrrolidine ring from achiral starting materials using a chiral catalyst, such as in a [3+2] cycloaddition.[5]

Key Synthetic Pathways

Pathway I: Synthesis via Reduction of (R)-Pyrrolidine-3-carbonitrile

This is one of the most direct and widely employed routes. The key challenge lies in the efficient and stereoselective synthesis of the chiral nitrile intermediate, which is then reduced to the primary amine.

Workflow Diagram:

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

The Pivotal Role of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a critical structural motif in the synthesis of a variety of pharmacologically active compounds. While this molecule itself is not an active pharmaceutical ingredient with a defined mechanism of action, its incorporation into more complex structures is instrumental in the development of targeted therapies. This technical guide explores the utility of this building block by examining the mechanism of action, quantitative data, and experimental protocols of two prominent drugs synthesized using this scaffold: Tofacitinib, a Janus kinase (JAK) inhibitor, and CH5132799, a phosphatidylinositol 3-kinase (PI3K) inhibitor.

Tofacitinib: A Janus Kinase (JAK) Inhibitor for Autoimmune Diseases

Tofacitinib is an orally administered drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] The (R)-pyrrolidinylmethyl)carbamate moiety is a key component of its chemical structure, contributing to its binding affinity and overall pharmacological profile.

Mechanism of Action

Tofacitinib functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases that play a crucial role in cytokine signaling.[2][3] The drug primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[2] By inhibiting these kinases, Tofacitinib disrupts the JAK-STAT signaling pathway, a critical cascade in the inflammatory process.[2][4]

Cytokine binding to their receptors on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in inflammation and immune responses.[2][5] Tofacitinib's inhibition of JAKs prevents the phosphorylation and subsequent activation of STATs, thereby downregulating the production of pro-inflammatory cytokines.[6] This modulation of the immune response helps to alleviate the symptoms of autoimmune disorders.[2]

Quantitative Data: Inhibitory Activity of Tofacitinib

The potency of Tofacitinib against different JAK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity profile.

| Kinase Target | IC50 (nM) |

| JAK1 | 1.7 - 3.7 |

| JAK2 | 1.8 - 4.1 |

| JAK3 | 0.75 - 1.6 |

| Tyrosine Kinase 2 (TYK2) | 16 - 34 |

| Data compiled from multiple sources.[7] |

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

The following protocol outlines a typical method for determining the IC50 values of Tofacitinib against JAK enzymes.

Objective: To quantify the inhibitory activity of Tofacitinib on the kinase activity of purified recombinant JAK enzymes.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

-

Tofacitinib (dissolved in DMSO).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

Microplate reader capable of luminescence detection.

Workflow:

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Tofacitinib in DMSO. Prepare working solutions of JAK enzymes, ATP, and the peptide substrate in the kinase assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, followed by the Tofacitinib dilutions or DMSO vehicle control. Add the diluted JAK enzyme to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

Incubation: Incubate the reaction at room temperature for a defined period, typically 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection system like the ADP-Glo™ assay, following the manufacturer's instructions.

-

Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of kinase activity inhibition is calculated for each Tofacitinib concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.

CH5132799: A Class I PI3K Inhibitor for Cancer Therapy

CH5132799 is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), with particular activity against the p110α isoform.[8] The pyrrolidine moiety derived from this compound is integral to its interaction with the kinase domain. This compound has shown significant anti-tumor activity in preclinical models, particularly in cancers with activating mutations in the PIK3CA gene.[9]

Mechanism of Action

CH5132799 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Class I PI3Ks are activated by growth factor receptors and oncogenes.[10] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and inhibits apoptosis.[10] In many cancers, mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival.[9] CH5132799 selectively binds to and inhibits the catalytic activity of PI3Kα, thereby blocking the production of PIP3 and shutting down this oncogenic signaling cascade.[8][9]

Quantitative Data: Inhibitory Activity of CH5132799

CH5132799 demonstrates potent and selective inhibition of class I PI3K isoforms, with a particularly strong activity against PI3Kα.

| Kinase Target | IC50 (nM) |

| PI3Kα (wild-type) | 14 |

| PI3Kα (H1047R mutant) | 5.6 |

| PI3Kα (E545K mutant) | 6.7 |

| PI3Kβ | 120 |

| PI3Kδ | 500 |

| PI3Kγ | 36 |

| mTOR | 1,600 |

| Data compiled from multiple sources.[12][13] |

Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of CH5132799 against PI3K isoforms.

Objective: To measure the IC50 values of CH5132799 against purified class I PI3K enzymes.

Materials:

-

Purified recombinant human PI3K isoforms (α, β, δ, γ).

-

PIP2 substrate.

-

ATP.

-

CH5132799 (dissolved in DMSO).

-

Kinase assay buffer.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a PIP3 detection kit).

-

Microplate reader.

Workflow:

Procedure:

-

Reagent Preparation: Prepare serial dilutions of CH5132799 in DMSO. Prepare working solutions of the PI3K isoforms, ATP, and PIP2 in the appropriate kinase assay buffer.

-

Reaction Setup: In a suitable microplate, add the kinase buffer, CH5132799 dilutions (or DMSO for control), and the respective PI3K isoform.

-

Pre-incubation: Allow the inhibitor to interact with the enzyme by incubating at room temperature for 10-15 minutes.

-

Initiate Reaction: Start the reaction by the addition of a mixture containing ATP and the PIP2 substrate.

-

Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.

-

Detection: The reaction is stopped, and the product (either ADP or PIP3) is quantified using a suitable detection kit. For instance, the amount of ADP produced can be measured using a luminescent assay.

-

Data Analysis: The signal from each well is measured with a microplate reader. The percentage of inhibition is calculated for each concentration of CH5132799, and the IC50 value is derived from the resulting dose-response curve.

Conclusion

This compound is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its incorporation into drug candidates like Tofacitinib and CH5132799 highlights its significance in targeting key signaling pathways implicated in autoimmune diseases and cancer. The detailed mechanisms of action, quantitative data, and experimental protocols for these exemplary compounds underscore the importance of such foundational chemical structures in the ongoing quest for novel and effective therapeutics. This guide provides a comprehensive overview for researchers and drug development professionals on the application and downstream pharmacological effects of this versatile synthetic intermediate.

References

- 1. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. ptmasterguide.com [ptmasterguide.com]

- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. selleckchem.com [selleckchem.com]

- 13. biocompare.com [biocompare.com]

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a chiral building block crucial in the synthesis of complex pharmaceutical compounds. This document outlines its chemical identifiers, a detailed experimental protocol for its synthesis, and its role in synthetic workflows.

Core Chemical Data

This compound is a versatile synthetic intermediate. Its chemical identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 173340-25-5[1] |

| CAS Number (HCl salt) | 1217858-20-2[2] |

| PubChem CID | 1519427[1] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1] |

| Molecular Weight | 200.28 g/mol [1] |

| InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1[1] |

| InChIKey | WIEJVMZWPIUWHO-MRVPVSSYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)NCC1CCNC1[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate as the Boc-protecting agent.

Experimental Protocol: N-Boc Protection of (R)-3-(aminomethyl)pyrrolidine

This protocol is based on established methodologies for the Boc protection of amines.

Materials and Equipment:

-

(R)-3-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation: In a round-bottom flask, dissolve (R)-3-(aminomethyl)pyrrolidine in anhydrous dichloromethane (approximately 10 mL per gram of the amine).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes. It is crucial to maintain the reaction temperature at 0 °C during the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography if necessary.

Synthetic Workflow Visualization

The synthesis of this compound is a key step in more complex synthetic routes. The following diagram illustrates the general workflow for its preparation and subsequent use as a building block.

Caption: Synthetic workflow for the preparation and use of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the field of synthetic and medicinal chemistry, providing essential data and protocols for the effective utilization of this compound.

References

An In-depth Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a versatile scaffold in medicinal chemistry. This document details their applications as enzyme inhibitors and self-immolative spacers in targeted drug delivery, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

This compound and its parent amine, (R)-3-aminopyrrolidine, serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The pyrrolidine ring offers a rigid, three-dimensional structure that can be strategically modified to interact with various biological targets. The Boc-protecting group on the amine allows for controlled synthetic manipulations, making it a valuable intermediate in the development of novel therapeutics.

Derivatives of this core structure have shown significant promise in several therapeutic areas, including:

-

Metabolic Diseases: As inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

-

Infectious Diseases: As inhibitors of key bacterial enzymes like Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (InhA) for antibacterial and antitubercular applications.

-

Oncology: As components of sophisticated drug delivery systems, such as self-immolative linkers in Antibody-Drug Conjugates (ADCs), and as direct inhibitors of cancer-related enzymes.

This guide will delve into specific examples of these derivatives, providing the technical details necessary for their synthesis, evaluation, and understanding of their mechanism of action.

Pyrrolidine-Based Enzyme Inhibitors

The pyrrolidine scaffold has been successfully employed to design potent and selective inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. Several pyrrolidine-2-carbonitrile derivatives have been developed as potent DPP-4 inhibitors.

| Compound | Target | IC50 (μM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | DPP-4 | 0.017 | 1324 | 1164 | [1] |

| 36 | DPP-4 | 0.017 | - | - | [2][3] |

A typical in vitro assay to determine the DPP-4 inhibitory activity of these compounds is as follows:

-

Reagents: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer (pH 8.0).

-

Procedure:

-

The test compound is pre-incubated with human recombinant DPP-4 in Tris-HCl buffer at 37°C for 10 minutes.

-

The substrate, Gly-Pro-p-nitroanilide, is added to initiate the reaction.

-

The reaction is incubated at 37°C for 60 minutes.

-

The absorbance of the product (p-nitroanilide) is measured at 405 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

-

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolism pathway, essential for DNA synthesis. It is a well-established target for anticancer and antimicrobial agents. Pyrrolidine-based thiosemicarbazones have emerged as a novel class of DHFR inhibitors.

| Compound Series | Target | IC50 Range (μM) | Most Potent Compound (IC50, μM) | Reference |

| 5(a-r) | DHFR | 12.37 - 54.10 | 5d (12.37 ± 0.48) | [4] |

The inhibitory activity against DHFR can be determined using a colorimetric assay kit.

-

Reagents: Dihydrofolate Reductase Inhibitor Screening Kit (e.g., Assay Genie, Cat #BN00512), test compounds, NADPH, DHFR substrate.[5]

-

Procedure:

-

Prepare test compounds and controls (enzyme control, inhibitor control, background control) in a 96-well plate.

-

Add diluted DHFR enzyme to the appropriate wells.

-

Add diluted NADPH to all wells and incubate at room temperature, protected from light.

-

Add diluted DHFR substrate to all wells to start the reaction.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the percent inhibition and determine the IC50 value.

-

Pyrrolidine-Carbamate Self-Immolative Spacers

In the field of targeted drug delivery, particularly for Antibody-Drug Conjugates (ADCs), self-immolative (SI) spacers play a critical role in releasing the active drug from the antibody carrier upon reaching the target site. Pyrrolidine-carbamate based SI spacers have been engineered for rapid and efficient drug release.

The mechanism involves an intramolecular cyclization of the pyrrolidine nitrogen onto the carbamate carbonyl, leading to the cleavage of the carbamate bond and release of the hydroxyl-containing drug. The rate of this cyclization can be significantly accelerated by the introduction of a tertiary amine handle on the pyrrolidine ring.

| Spacer-Drug Conjugate | Condition | Half-life (t1/2) for Drug Release (hours) | Reference |

| Sp2-R848 | pH 7.5, 37°C | 40 | [6] |

The rate of drug release from a self-immolative spacer conjugate is typically monitored by High-Performance Liquid Chromatography (HPLC).

-

Materials: Spacer-drug conjugate, DMSO, phosphate buffer (pH 7.5).

-

Procedure:

-

Dissolve the spacer-drug conjugate in a mixture of DMSO and phosphate buffer.

-

Incubate the solution at 37°C.

-

At various time points, take aliquots of the solution.

-

Analyze the aliquots by reverse-phase HPLC to quantify the amount of released drug and remaining conjugate.

-

The half-life of drug release is determined by plotting the percentage of remaining conjugate against time.

-

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and valuable class of molecules in modern drug discovery and development. Their utility as potent enzyme inhibitors and as key components in advanced drug delivery systems highlights their broad therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and expand upon the applications of these promising compounds. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. air.unimi.it [air.unimi.it]

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Comprehensive Technical Review

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including the pyrrolidine ring and the Boc-protected aminomethyl group, make it a valuable intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds. This technical guide provides an in-depth review of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable compound under standard conditions. The tert-butoxycarbonyl (Boc) protecting group offers stability during various chemical transformations and can be readily removed under acidic conditions. Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 173340-25-5 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in various organic solvents | |

| Chirality | (R)-enantiomer |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol for Boc Protection

A general and widely used method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

(R)-3-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

-

Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture)

Procedure:

-

Dissolve (R)-3-(aminomethyl)pyrrolidine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Stir the reaction mixture for a specified time (typically a few hours) until the reaction is complete, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, perform a standard aqueous work-up to remove the base and unreacted reagents.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

A visual representation of this synthetic workflow is provided below.

Applications in Drug Discovery and Development

This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable physicochemical properties, which can enhance aqueous solubility and provide a three-dimensional structure for optimal target binding.

While specific biological activity data for this compound itself is not extensively reported in the public domain, its primary role is as a precursor to more complex molecules with defined pharmacological activities. The Boc-protected amine allows for further chemical modifications at other positions of the pyrrolidine ring or subsequent deprotection to reveal the primary amine for further coupling reactions.

The logical workflow for utilizing this compound in a multi-step synthesis is depicted in the following diagram.

Quantitative Data from Synthetic Applications

Conclusion

This compound is a key chiral building block with significant potential in the development of novel therapeutics. Its straightforward synthesis and the versatility of the Boc-protecting group make it an attractive starting material for the construction of complex molecules with desired stereochemistry. Further research into the applications of this compound is likely to yield new and innovative drug candidates.

References

The Synthetic Keystone: A Technical Guide to the Application of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Drug Discovery

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a critical building block in the synthesis of a diverse range of biologically active molecules. While this compound itself is not typically characterized by its own pharmacological activity, its true value lies in providing a versatile scaffold for the construction of more complex therapeutic agents. This technical guide offers an in-depth perspective on the application of this key intermediate in drug discovery and development, tailored for researchers, scientists, and professionals in the field.

Overview of this compound

This compound, with the molecular formula C₁₀H₂₀N₂O₂, is distinguished by its (R)-chiral center and the presence of a Boc-protected aminomethyl group attached to the pyrrolidine ring[1]. The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility in multi-step syntheses, as it allows for the selective reaction of the secondary amine within the pyrrolidine ring, while the primary amine remains masked. This strategic protection is fundamental to its role as a versatile synthetic intermediate[2].

The general synthetic utility of this compound and its analogs is in providing a chiral pyrrolidine core, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and approved drugs. The pyrrolidine ring system offers a three-dimensional structure that can effectively orient functional groups to interact with biological targets.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as a precursor for the synthesis of novel therapeutics. Its derivatives have been investigated for a range of activities, although specific quantitative data for the parent compound is not available as it is an intermediate. Below are examples of therapeutic areas where this and closely related pyrrolidine carbamates are employed.

Synthesis of β3 Adrenergic Receptor Agonists

Derivatives of hydroxymethyl pyrrolidines have been explored as agonists for the β3 adrenergic receptor, a target for conditions such as overactive bladder and obesity[3]. The synthesis of these agonists often involves the use of chiral pyrrolidine intermediates to introduce the required stereochemistry for potent receptor binding.

Development of Dihydrofolate Reductase (DHFR) Inhibitors

The pyrrolidine scaffold has been incorporated into novel thiosemicarbazones designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial agents[4]. The general synthetic scheme involves the derivatization of the pyrrolidine ring to append the pharmacologically active thiosemicarbazone moiety.

Antitumor Agents

The pyrrolidine ring is a common feature in various compounds investigated for their antitumor properties. For instance, spiro-pyrrolidine derivatives have demonstrated potential as cytotoxic agents against cancer cell lines[5]. The synthesis of such complex heterocyclic systems can be initiated from chiral pyrrolidine building blocks.

Experimental Methodologies: Synthetic Pathways

The following sections outline generalized experimental approaches for the utilization of this compound and its analogs in the synthesis of more complex molecules.

General Workflow for Derivatization

The synthetic utility of this compound typically begins with the deprotection of the Boc group to liberate the primary amine, followed by subsequent functionalization. Alternatively, the secondary amine of the pyrrolidine ring can be functionalized first.

Synthesis of Pyrrolidine-based Thiosemicarbazones

A representative synthetic protocol for creating DHFR inhibitors involves the reaction of a pyrrolidine-containing aldehyde with a thiosemicarbazide[4].

Step 1: Synthesis of the Aldehyde Intermediate The pyrrolidine nitrogen is reacted with a fluorobenzaldehyde derivative in the presence of a base like anhydrous K₂CO₃ in a solvent such as DMF at elevated temperatures.

Step 2: Formation of the Thiosemicarbazone The resulting pyrrolidinyl-benzaldehyde is then condensed with a substituted thiosemicarbazide to yield the final thiosemicarbazone product.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its utility is not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The Boc-protected amine and the chiral pyrrolidine core provide a robust platform for the development of novel therapeutics across various disease areas. Future applications of this compound will likely continue to leverage its stereochemical and functional properties to access new chemical space in the pursuit of innovative drug candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]

- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, with the CAS Number 173340-25-5, is a chiral building block containing a pyrrolidine ring and a Boc-protected amine.[1] This structure is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in numerous biologically active compounds. The Boc protecting group allows for selective chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in processes such as reaction optimization, formulation development, and regulatory compliance.

While specific experimental data on the solubility and stability of this compound is not extensively available in the public domain, this guide provides a comprehensive overview of its expected physicochemical properties based on the known chemistry of its constituent functional groups—pyrrolidine and carbamate. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical parameters.

Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of the Boc group reduces the overall polarity and hydrogen bonding capability with water. |

| Methanol, Ethanol | Soluble | The alkyl nature of the alcohols can solvate both the polar and nonpolar parts of the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a versatile polar aprotic solvent. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still exhibit reasonable solubility. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Effective at dissolving organic compounds with moderate polarity. |

| Toluene | Sparingly Soluble | The nonpolar nature of toluene is less compatible with the polar pyrrolidine ring. | |

| Hexanes | Insoluble | Highly nonpolar solvent, unlikely to dissolve the compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a period of 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant from each vial using a syringe.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculation: Determine the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. Carbamates are generally considered to be chemically stable functional groups. The tert-butyl carbamate (Boc) group is known for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions, which is a key feature of its use as a protecting group. The pyrrolidine ring is also generally stable. The availability of the hydrochloride salt suggests that the compound is stable in a solid, crystalline form.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Rationale |

| Temperature | Stable at room temperature and below. | Carbamates and pyrrolidines are generally thermally stable under standard conditions. |

| pH | Stable in neutral and basic conditions. Unstable in acidic conditions. | The Boc group is designed to be cleaved by acids (e.g., TFA, HCl). |

| Light | Likely stable. | The molecule lacks significant chromophores that would make it susceptible to photodegradation. |

| Oxidation | Moderately stable. | The secondary amine in the pyrrolidine ring could be susceptible to oxidation under harsh conditions. |

Experimental Protocol for Stability Testing (ICH Guideline Approach)

This protocol provides a framework for assessing the stability of this compound under various stress conditions, following the principles of the International Council for Harmonisation (ICH) guidelines.

Materials:

-

This compound

-

Controlled environment stability chambers

-

pH buffers (acidic, neutral, basic)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Light source for photostability testing

-

HPLC system with a stability-indicating method

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and incubate at an elevated temperature (e.g., 60 °C).

-

Oxidation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to a controlled light source as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Quantification and Impurity Profiling: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to identify and quantify any degradation products.

-

Long-Term and Accelerated Stability Studies:

-

Store the compound in its intended packaging at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) to assess its stability over time.

-

Caption: Workflow for conducting stability studies on the compound.

Conclusion

This compound is a valuable chiral intermediate in synthetic and medicinal chemistry. While specific, publicly available quantitative data on its solubility and stability are limited, its chemical structure provides a basis for predicting its behavior. It is expected to be soluble in many common organic solvents and stable under neutral to basic conditions at room temperature. However, its Boc-protecting group confers sensitivity to acidic conditions. For any application in drug development or cGMP synthesis, it is imperative to experimentally determine the precise solubility and stability profiles using the standardized protocols outlined in this guide. This will ensure the reliable and effective use of this important building block in the creation of novel chemical entities.

References

Spectroscopic Profile of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. Due to the limited availability of published spectroscopic data for this specific molecule, this guide leverages data from its close structural isomer, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, and established principles of spectroscopic analysis to present a predictive profile. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

Molecular Weight: 200.28 g/mol

-

CAS Number: 173340-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~4.8 - 5.2 | br s | 1H | -NH- (Carbamate) | Broad signal, chemical shift can be concentration-dependent. |

| ~3.1 - 3.3 | m | 2H | -CH₂-NH-Boc | Expected to be a multiplet due to coupling with the adjacent chiral center and the NH proton. |

| ~2.8 - 3.0 | m | 2H | Pyrrolidine Ring CH₂ (α to NH) | Diastereotopic protons, may appear as complex multiplets. |

| ~2.3 - 2.5 | m | 1H | Pyrrolidine Ring CH (γ) | Chiral center, complex multiplet. |

| ~1.8 - 2.0 | m | 1H | Pyrrolidine Ring CH₂ (β) | One of the diastereotopic protons. |

| ~1.5 - 1.7 | m | 1H | Pyrrolidine Ring CH₂ (β) | The other diastereotopic proton. |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic sharp singlet for the tert-butyl group. |

| ~1.2 - 1.5 | br s | 1H | -NH- (Pyrrolidine) | Broad signal, may exchange with D₂O. Position can vary. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~156.0 | -C=O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~79.2 | -C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~46.0 - 48.0 | Pyrrolidine Ring CH₂ (α to NH) | Two distinct signals may be observed due to the chiral center. |

| ~45.0 - 47.0 | -CH₂-NH-Boc | Methylene group attached to the carbamate nitrogen. |

| ~38.0 - 40.0 | Pyrrolidine Ring CH (γ) | Chiral carbon of the pyrrolidine ring. |

| ~30.0 - 32.0 | Pyrrolidine Ring CH₂ (β) | Methylene carbon of the pyrrolidine ring. |

| 28.4 | -C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3450 | Medium | N-H Stretch (Amine & Amide) |

| ~2850 - 2980 | Strong | C-H Stretch (Aliphatic) |

| ~1680 - 1710 | Strong | C=O Stretch (Carbamate) |

| ~1510 - 1540 | Medium | N-H Bend (Amide II) |

| ~1250 & ~1160 | Strong | C-O Stretch (Carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (expected) | Notes |

| [M+H]⁺ | 201.1603 | 201.16 | Protonated molecule, expected to be the base peak in ESI+. |

| [M+Na]⁺ | 223.1422 | 223.14 | Sodium adduct, commonly observed in ESI+. |

| [M-C₄H₈]⁺ or [M-56]⁺ | 145.1028 | 145.10 | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines. |

| [M-Boc+H]⁺ or [M-100]⁺ | 101.0973 | 101.10 | Loss of the entire Boc group. |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, ~0.6 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film is cast between two NaCl or KBr plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the acquisition of the spectroscopic data.

Caption: General workflow for NMR data acquisition and processing.

A Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate for Drug Development Professionals

An In-depth Analysis of Commercial Availability, Pricing, and Practical Applications in Self-Immolative Drug Delivery Systems.

Introduction

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral building block of significant interest to researchers and scientists in the field of drug discovery and development. Its pyrrolidine scaffold is a common motif in numerous biologically active compounds, and the protected amine functionality allows for its versatile incorporation into more complex molecular architectures. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including a detailed comparison of suppliers and pricing. Furthermore, it delves into a practical application of the closely related pyrrolidine-carbamate structure as a self-immolative spacer in targeted drug delivery, offering a detailed experimental protocol and workflow for researchers.

Commercial Suppliers and Pricing

The availability and cost of starting materials are critical considerations in drug development. A survey of various chemical suppliers reveals a competitive market for this compound and its analogs. The following tables summarize the available quantitative data on suppliers, purity, and pricing.

Table 1: Commercial Suppliers of this compound and its Salts

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sunway Pharm Ltd.[1] | (R)-tert-butyl pyrrolidin-3-ylcarbamate | 122536-77-0 | 97% | - |

| MedchemExpress[2] | (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | 99.14% | Biochemical reagent[2] |

| BLDpharm | This compound hydrochloride | 1217858-20-2 | - | Cold-chain transportation[3] |

| Crysdot LLC | tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride | 2719682-91-2 | 95% | - |

| BOC Sciences | (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | ≥ 98 %, ≥ 95 % e.e. | Used in the development of antitumor, antibacterial and antiulcer compounds[] |

| Sigma-Aldrich | (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | ≥98.0% (TLC) | Versatile building block for chemical synthesis |

| Pharma Info Source | (3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine | 122536-77-0 | - | Supplier directory listing multiple vendors[5] |

| Amerigo Scientific | tert-Butyl Methyl(pyrrolidin-3-yl)carbamate | - | - | Specialty distributor[6] |

Table 2: Pricing Information for this compound Analogs

| Supplier | Product Name | Quantity | Price (USD) |

| Sunway Pharm Ltd.[1] | (R)-tert-butyl pyrrolidin-3-ylcarbamate (97%) | 1g | $8.00 |

| Sunway Pharm Ltd.[1] | (R)-tert-butyl pyrrolidin-3-ylcarbamate (97%) | 5g | $27.00 |

| Sunway Pharm Ltd.[1] | (R)-tert-butyl pyrrolidin-3-ylcarbamate (97%) | 10g | $48.00 |

| Sunway Pharm Ltd.[1] | (R)-tert-butyl pyrrolidin-3-ylcarbamate (97%) | 25g | $102.00 |

| MedchemExpress[2] | (R)-3-(Boc-amino)pyrrolidine (99.14%) | 5g | $25 |

| MedchemExpress[2] | (R)-3-(Boc-amino)pyrrolidine (99.14%) | 10g | $33 |

| Crysdot LLC | tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride (95%) | 250mg | $185 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

Application in Self-Immolative Drug Delivery Systems

A significant application for pyrrolidine-carbamate derivatives is in the design of self-immolative (SI) spacers for targeted drug delivery systems. These spacers are designed to undergo spontaneous disassembly and release a therapeutic agent in response to a specific trigger. The following experimental protocol is adapted from a study on an advanced pyrrolidine-carbamate self-immolative spacer and details the synthesis and evaluation of a drug-spacer conjugate.[7][8]

Experimental Protocol: Synthesis and Evaluation of a Pyrrolidine-Carbamate Drug Conjugate

This protocol describes the conjugation of a drug with a tertiary hydroxyl group to a pyrrolidine-carbamate self-immolative spacer and the subsequent analysis of drug release.

Materials:

-

(S)-2-(aminomethyl)pyrrolidine-derived self-immolative spacer (Sp)

-

Drug with a tertiary hydroxyl group (e.g., Camptothecin or Resiquimod)[7]

-

Carbamate forming reagent (e.g., p-nitrophenyl chloroformate)

-

Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 7.5)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Activation of the Drug: The drug's tertiary hydroxyl group is activated for carbamate formation. This can be achieved by reacting the drug with a suitable chloroformate, such as p-nitrophenyl chloroformate, in the presence of a base to form a reactive carbonate intermediate.

-

Conjugation to the Spacer: The activated drug is then reacted with the exocyclic secondary amine of the (S)-2-(aminomethyl)pyrrolidine self-immolative spacer (Sp). This reaction forms a stable carbamate linkage between the drug and the spacer.

-

Purification of the Conjugate: The resulting drug-spacer conjugate (Sp-Drug) is purified using column chromatography to remove any unreacted starting materials and byproducts.

-

Drug Release Study:

-

The purified Sp-Drug conjugate is dissolved in a mixture of DMSO and phosphate buffer (pH 7.5).

-

The solution is incubated at 37°C to mimic physiological conditions.

-

Aliquots of the solution are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

The release of the free drug is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the aliquots.[9]

-

-

Data Analysis: The percentage of drug release is calculated at each time point by comparing the peak area of the free drug to the initial peak area of the conjugate. The half-life of the drug release can then be determined.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental steps involved in the application of a pyrrolidine-carbamate spacer in drug delivery.

Caption: Synthesis and evaluation workflow for a drug-pyrrolidine-carbamate conjugate.

Caption: Logical flow of a self-immolative drug delivery system.

Conclusion

This compound is a readily available and valuable building block for drug discovery. The competitive pricing and multiple suppliers make it an accessible starting material for a wide range of research applications. The utility of the pyrrolidine-carbamate scaffold in sophisticated drug delivery systems, such as self-immolative spacers, highlights its importance in the development of next-generation therapeutics. The provided experimental workflow and diagrams offer a practical guide for researchers looking to employ this versatile chemical entity in their own drug development pipelines.

References

- 1. (R)-tert-butyl pyrrolidin-3-ylcarbamate - CAS:122536-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1217858-20-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. pharmainfosource.com [pharmainfosource.com]

- 6. tert-Butyl Methyl(pyrrolidin-3-yl)carbamate - Amerigo Scientific [amerigoscientific.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Purity Analysis and Quality Control of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral building block of significant interest in pharmaceutical synthesis due to its presence in a variety of bioactive molecules. The stereochemical and chemical purity of this intermediate is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies and quality control strategies essential for the characterization and release of high-purity this compound. It details experimental protocols for identity, purity, and chiral fidelity assessment, and discusses potential impurities arising from the synthetic process.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous drugs. This compound serves as a key chiral intermediate, where the Boc-protected aminomethyl group and the stereocenter at the 3-position of the pyrrolidine ring are crucial for molecular recognition and biological activity in target APIs. Rigorous quality control is therefore essential to ensure lot-to-lot consistency and to minimize the presence of impurities that could affect downstream synthetic steps or the toxicological profile of the final drug product.

This guide outlines the critical analytical techniques for the comprehensive characterization of this compound, including chromatographic, spectroscopic, and chiroptical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [1] |

| CAS Number | 173340-25-5[1] |

| Appearance | White to off-white solid or powder[2][] |

| IUPAC Name | tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate[1] |

| Synonyms | (R)-3-N-Boc-aminomethyl pyrrolidine, (R)-3-(Boc-aminomethyl)pyrrolidine[1] |

| Storage Conditions | Store in a cool, dry place, often recommended at 2-8°C under an inert atmosphere.[4] |

Purity Analysis and Analytical Methodologies

A multi-faceted analytical approach is required to ensure the identity, purity, and chiral integrity of this compound. The following sections detail the most critical analytical techniques and provide exemplary experimental protocols.

Chromatographic Analysis

Chromatographic methods are central to determining the purity of this compound and quantifying any impurities.

Reverse-phase HPLC with UV detection is a primary method for assessing the potency and identifying non-chiral impurities.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an additive like formic acid or phosphoric acid to improve peak shape. A typical starting point could be a mixture of acetonitrile and water (e.g., 70:30) containing 0.1% formic acid for MS compatibility.[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

-

Injection Volume: 10 µL.

Data Presentation: Typical HPLC Purity Specifications

Table 2: Representative HPLC Quality Control Specifications

| Parameter | Specification |

| Assay (by HPLC) | ≥ 98.0% |

| Individual Impurity | Not More Than 0.5% |

| Total Impurities | Not More Than 1.0% |

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for assessing purity and for detecting volatile impurities, including residual solvents from the synthesis. Due to the carbamate group's potential thermal lability, derivatization may be necessary to improve volatility and stability.[6]

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

-

Sample Preparation and Derivatization:

-

Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).

-

To 100 µL of the sample solution in a sealed vial, add a derivatizing agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

-

Heat the vial at 60°C for 30 minutes to complete the derivatization of the pyrrolidine nitrogen.

-

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.[6]

-

Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.[6]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ensuring the enantiomeric purity is critical. This is achieved using a chiral stationary phase (CSP) in HPLC.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 n-hexane:isopropanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Typical Chiral Purity Specification

Table 3: Enantiomeric Purity Specification

| Parameter | Specification |

| Enantiomeric Excess (e.e.) | ≥ 98% |

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure and identity of the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound. The spectra provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

Data Presentation: Representative NMR Data

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc Group: -C(CH₃)₃ | ~1.45 (singlet) | ~28.5 |

| Boc Group: -C(CH₃)₃ | Not applicable | ~79.5 |

| Boc Group: C=O | Not applicable | ~156.0 |

| Pyrrolidine Ring Protons | 1.5 - 3.8 (multiplets) | 25.0 - 55.0 |

| -CH₂-NHBoc | ~3.1 - 3.4 (multiplet) | ~45.0 |

| Pyrrolidine -NH | Broad singlet | Not applicable |

| Carbamate -NH | Broad singlet | Not applicable |

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[8]

-

Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.[8]

Data Presentation: Characteristic FTIR Absorption Bands

Table 5: Key FTIR Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 (broad) |

| N-H Stretch (Carbamate) | 3200 - 3400 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbamate) | 1680 - 1710 (strong) |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a chromatographic technique (LC-MS or GC-MS), is used to confirm the molecular weight of the compound and to identify impurities.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

HPLC Conditions: As described in section 3.1.1, using a mobile phase with a volatile modifier like formic acid.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Expected Ion: [M+H]⁺ at m/z 201.16.

-

Potential Impurities and Their Control

The control of impurities is a critical aspect of quality control. Potential impurities can originate from starting materials, intermediates, by-products of the main reaction, or degradation products.

Process-Related Impurities

Based on common synthetic routes for similar compounds, which may involve the reduction of a nitrile or azide followed by Boc protection, or the deprotection of a precursor, the following impurities should be considered[2]:

-

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: The opposite enantiomer is a critical impurity to control.

-

(R)-3-(Aminomethyl)pyrrolidine: The unreacted starting material or a product of in-process Boc-deprotection.

-

Di-tert-butyl dicarbonate (Boc₂O): Unreacted Boc-protection reagent.

-

Residual Solvents: e.g., Ethanol, Ethyl Acetate, Tetrahydrofuran (THF), Hexanes.

-

Catalyst Residues: If a hydrogenation step is used (e.g., Palladium on carbon).[2]

-

Over-alkylated by-products: Such as N-tert-butylated pyrrolidine derivatives.[9][10]

Data Presentation: Common Impurities and their Control

Table 6: Potential Impurities and Recommended Analytical Techniques for Control

| Impurity | Potential Source | Recommended Analytical Technique |

| (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | Impure starting material or racemization | Chiral HPLC |

| (R)-3-(Aminomethyl)pyrrolidine | Incomplete reaction or degradation | HPLC, GC-MS |

| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent | HPLC, GC-MS |

| Residual Solvents | Manufacturing process | Headspace GC-MS |

| Palladium | Catalytic hydrogenation | Inductively Coupled Plasma (ICP-MS) |

| N-tert-butylated by-products | Side reaction during Boc protection/deprotection | LC-MS, GC-MS |

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of analysis and decision-making in the quality control of this compound.